4,5,7-Trifluorobenzo[d]thiazol-2(3H)-one
Description
Properties
IUPAC Name |
4,5,7-trifluoro-3H-1,3-benzothiazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F3NOS/c8-2-1-3(9)6-5(4(2)10)11-7(12)13-6/h1H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWSVXAMFCCUISS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C2C(=C1F)SC(=O)N2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F3NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,7-Trifluorobenzo[d]thiazol-2(3H)-one typically involves the reaction of 4,5,7-trifluoro-2-aminobenzenethiol with a suitable carbonyl compound under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or acetonitrile, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4,5,7-Trifluorobenzo[d]thiazol-2(3H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction and conditions used .
Scientific Research Applications
4,5,7-Trifluorobenzo[d]thiazol-2(3H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer and anti-inflammatory agent due to its ability to interact with biological targets and modulate cellular pathways.
Materials Science: It is used in the development of advanced materials, such as organic semiconductors and photocatalysts, due to its unique electronic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4,5,7-Trifluorobenzo[d]thiazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors, leading to the modulation of various biochemical pathways. For example, the compound may inhibit the activity of certain kinases or transcription factors, resulting in altered gene expression and cellular responses .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Differences
Fluorinated benzothiazole derivatives vary in substitution patterns, significantly affecting their electronic properties and biological interactions. Key analogs include:
The trifluoro substitution in 4,5,7-Trifluorobenzo[d]thiazol-2(3H)-one creates a strong electron-withdrawing effect, enhancing interactions with enzymatic targets like MAO-B and serotonin transporters . In contrast, single fluorine substitutions (e.g., 4-F or 6-F) offer moderate improvements in pharmacokinetics, while bulkier groups (e.g., 6-CF₃) may hinder target binding .
Pharmacological Activity
Studies on fluorinated benzothiazoles highlight the importance of substitution patterns:
- Antidepressant Activity: In forced swimming tests (FST), 4,5,7-Trifluorobenzo[d]thiazol-2(3H)-one derivatives (e.g., compounds 2c and 2d) reduced immobility time by 40–50%, comparable to fluoxetine. This effect correlates with increased serotonin and norepinephrine levels in mouse brains .
- MAO-B Inhibition: Fluorination at positions 4, 5, and 7 enhances MAO-B selectivity (IC₅₀ = 0.8 µM vs. 2.1 µM for non-fluorinated analogs), likely due to improved hydrophobic interactions with the enzyme’s active site .
- Anticonvulsant Effects: Trifluorinated derivatives exhibit 60–70% seizure suppression in pentylenetetrazole (PTZ)-induced models, outperforming mono-fluorinated analogs (30–40% suppression) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
